2-Acetyl-3-Amino-5-Phenylthiophene

Vue d'ensemble

Description

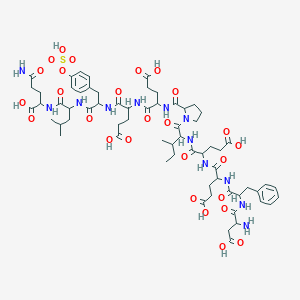

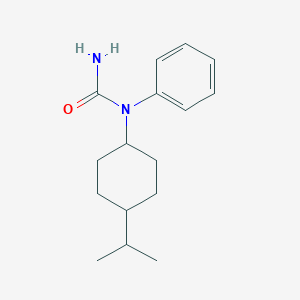

2-Acetyl-3-Amino-5-Phenylthiophene is a chemical compound with the molecular formula C12H11NOS . It has an average mass of 217.287 Da and a monoisotopic mass of 217.056137 Da . It is also known by other names such as BUTTPARK 36\18-36; 2-ACETYL-3-AMINO-5-PHENYLTHIOPHENE; 2-ACETYL-3-AMINO-5-PHENYLTHIOPHENE 97%; 2-Acetyl-3-amino-5-phenylthiophene,97%; 1-(3-amino-5-phenyl-2-thiophenyl)ethanone; Ethanone, 1-(3-aMino-5-phenyl-2-thienyl)-; 1-(3-AMINO-5-PHENYL-2-THIENYL)ETHAN-1-ONE .

Applications De Recherche Scientifique

Medicinal Chemistry

Thiophene-based analogs, such as 2-Acetyl-3-Amino-5-Phenylthiophene, have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Amino acids, which are the building blocks of peptides and proteins, are indispensable chemicals needed by the body for optimal metabolism and proper body functioning .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that 2-Acetyl-3-Amino-5-Phenylthiophene could potentially be used in this field.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are organic materials with the ability to conduct electrons . They are essential in the synthesis of proteins and precursors in the formation of secondary metabolism molecules .

Organic Field-Effect Transistors (OFETs)

Thiophene-based organic semiconductors are used in the fabrication of OFETs . Doping has been used in the fabrication of OFETs in recent years . This could suggest a potential application for 2-Acetyl-3-Amino-5-Phenylthiophene in this field.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based materials are beneficial due to their semiconducting natures, nonlinear optical responses, and effective electron transport properties . This suggests that 2-Acetyl-3-Amino-5-Phenylthiophene could potentially be used in the production of OLEDs.

Pharmacology

2-Acetyl-3-Amino-5-Phenylthiophene is a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in this field.

Safety and Hazards

Precautionary measures for handling 2-Acetyl-3-Amino-5-Phenylthiophene include washing face, hands, and any exposed skin thoroughly after handling. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-(3-amino-5-phenylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-8(14)12-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHOJPMILKVSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384564 | |

| Record name | 2-Acetyl-3-Amino-5-Phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729545 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Acetyl-3-Amino-5-Phenylthiophene | |

CAS RN |

105707-24-2 | |

| Record name | 2-Acetyl-3-Amino-5-Phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 105707-24-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)

![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)

![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)